5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine
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Overview
Description
5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine typically involves multiple steps. One common method involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with a suitable methylating agent to introduce the methyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Scientific Research Applications
5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It has shown promise in the treatment of diseases such as cancer due to its ability to inhibit specific enzymes involved in disease progression.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets. It acts as a kinase inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine
- 5-Chloro-1H-pyrazolo[4,3-b]pyridine
Uniqueness
5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activity. Compared to similar compounds, it has shown higher potency and selectivity as a kinase inhibitor, making it a valuable compound for therapeutic development .
Properties
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c14-10-4-11-9(6-17-13(11)18-7-10)3-8-1-2-12(15)16-5-8/h1-2,4-7H,3H2,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUPECSMMZCXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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